

Enzymatic Synthesis of 2',3'-cGAMP for Research Applications: A Detailed Guide

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Compound of Interest

Compound Name: 2',3'-cGAMP

Cat. No.: B12421185

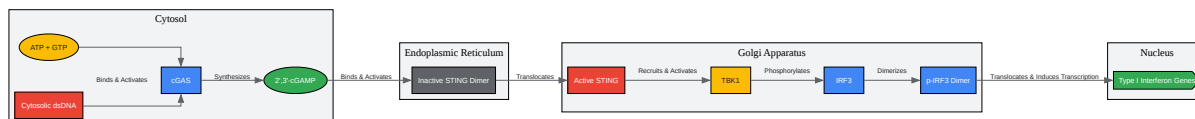
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This document provides comprehensive application notes and detailed protocols for the enzymatic synthesis of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (**2',3'-cGAMP**). This second messenger is a critical component of the cGAS-STING signaling pathway, a key player in the innate immune response to cytosolic DNA. Its availability is essential for research into infectious diseases, autoimmune disorders, and cancer immunotherapy. The protocols outlined below describe the expression and purification of murine cyclic GMP-AMP synthase (cGAS), the enzymatic synthesis of **2',3'-cGAMP**, and its subsequent purification and analysis.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS is catalytically activated and synthesizes **2',3'-cGAMP** from ATP and GTP.^{[1][2]} This cyclic dinucleotide then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor immune response.

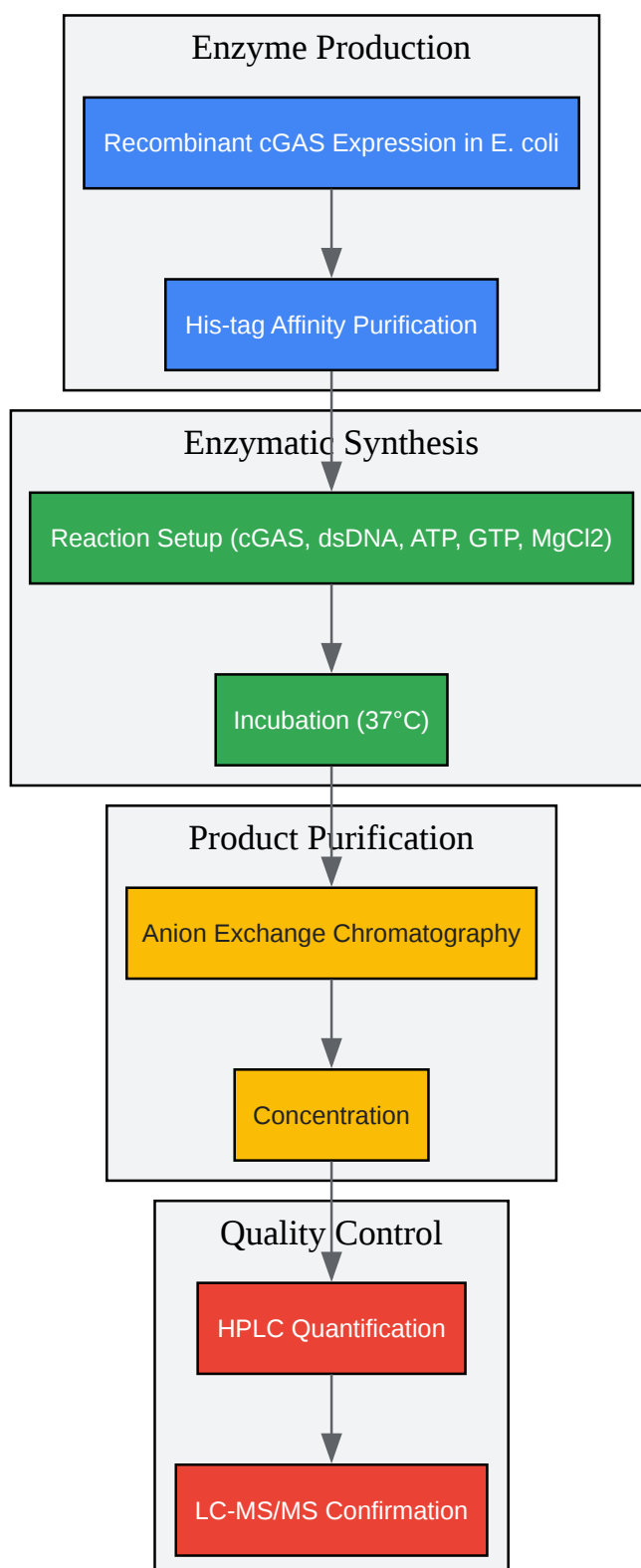


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Caption: The cGAS-STING signaling pathway.

Experimental Workflow for 2',3'-cGAMP Production

The overall process for producing **2',3'-cGAMP** for research use involves several key stages, from the expression of the cGAS enzyme to the final analysis of the purified product. This workflow ensures a high-yield and high-purity product suitable for in vitro and in vivo studies.



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References

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